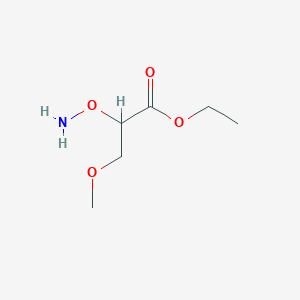

Ethyl 2-(aminooxy)-3-methoxypropanoate

CAS No.:

Cat. No.: VC17718367

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO4 |

|---|---|

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | ethyl 2-aminooxy-3-methoxypropanoate |

| Standard InChI | InChI=1S/C6H13NO4/c1-3-10-6(8)5(11-7)4-9-2/h5H,3-4,7H2,1-2H3 |

| Standard InChI Key | LDEGLVXYUSMDQY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(COC)ON |

Introduction

Synthesis and Preparation

Ethyl 2-(aminooxy)-3-methoxypropanoate can be synthesized through multi-step organic reactions involving esterification and oximation. While exact synthetic pathways for this specific compound are sparse in the literature, similar compounds are often prepared via:

-

Esterification: Reaction of a carboxylic acid derivative with ethanol in the presence of an acid catalyst.

-

Oximation: Introduction of the aminooxy group via reaction with hydroxylamine derivatives under controlled conditions.

The synthesis requires precise control of reaction parameters such as temperature, pH, and solvent choice to ensure the desired product's purity and yield.

Applications

-

Organic Synthesis:

-

As an intermediate for synthesizing more complex molecules.

-

The aminooxy group can participate in condensation reactions to form oxime derivatives.

-

-

Pharmaceutical Research:

-

Potential precursor for drug molecules due to its functional versatility.

-

Aminooxy compounds are known for their role in enzyme inhibition studies.

-

-

Biochemical Applications:

-

May serve as a probe or labeling reagent in protein modification studies due to the reactivity of the aminooxy group.

-

Analytical Characterization

To confirm the structure and purity of Ethyl 2-(aminooxy)-3-methoxypropanoate, standard analytical techniques would be employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine the molecular structure and confirm functional groups. |

| Mass Spectrometry (MS) | To verify molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | To identify characteristic functional group vibrations (e.g., C=O stretch). |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and separate potential impurities. |

Safety and Handling

As with all chemical compounds, proper safety measures should be undertaken when handling Ethyl 2-(aminooxy)-3-methoxypropanoate:

-

Personal Protective Equipment (PPE): Gloves, goggles, lab coat.

-

Storage Conditions: Store in a cool, dry place away from incompatible substances such as strong acids or bases.

-

Toxicity: Specific toxicity data unavailable; handle as potentially hazardous until more information is provided.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume